D-Valyl-O-benzyl-N-methyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Valyl-O-benzyl-N-methyl-L-serine: is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a valine residue, a benzyl group attached to the oxygen of the serine residue, and a methyl group attached to the nitrogen of the serine residue
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Valyl-O-benzyl-N-methyl-L-serine typically involves the protection of functional groups, selective activation, and coupling reactions. One common method involves the use of protected amino acids, such as Boc-D-Valine and Boc-O-benzyl-L-serine. The synthesis proceeds through the following steps:
Protection: The amino and hydroxyl groups of the amino acids are protected using tert-butyloxycarbonyl (Boc) and benzyl groups, respectively.
Activation: The carboxyl group of Boc-D-Valine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated Boc-D-Valine is coupled with Boc-O-benzyl-L-serine in the presence of a coupling agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The Boc and benzyl protecting groups are removed using acidic conditions (e.g., trifluoroacetic acid) and hydrogenation, respectively
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: D-Valyl-O-benzyl-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of the serine residue can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group of the valine residue can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Chemistry: D-Valyl-O-benzyl-N-methyl-L-serine is used as a building block in the synthesis of peptides and peptidomimetics
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can serve as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in drug discovery and development. It can be used to design and synthesize novel therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and formulations .
Mechanism of Action
The mechanism of action of D-Valyl-O-benzyl-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its substrate specificity. The presence of the benzyl and methyl groups can enhance the binding affinity and selectivity of the compound for its target. The molecular pathways involved may include signal transduction, metabolic regulation, and protein-protein interactions .
Comparison with Similar Compounds
O-Benzyl-D-serine: Similar in structure but lacks the valine and methyl groups.
N-Methyl-L-serine: Similar in structure but lacks the valine and benzyl groups.
D-Valyl-L-serine: Similar in structure but lacks the benzyl and methyl groups.
Uniqueness: D-Valyl-O-benzyl-N-methyl-L-serine is unique due to the presence of all three functional groups: valine, benzyl, and methyl. This combination imparts distinct physicochemical properties and biological activities to the compound, making it a valuable tool in scientific research and industrial applications .
Properties
CAS No. |
921934-15-8 |
---|---|
Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]-methylamino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C16H24N2O4/c1-11(2)14(17)15(19)18(3)13(16(20)21)10-22-9-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,20,21)/t13-,14+/m0/s1 |
InChI Key |
TYBHAHPGFHJCPH-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.